![molecular formula C21H28N4O B2447895 (Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile CAS No. 1025259-81-7](/img/structure/B2447895.png)
(Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile
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Description
(Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile, also known as (Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile, is a novel synthetic compound with potential applications in a variety of scientific research fields. It is a heterocyclic compound with a five-membered ring containing two nitrogen atoms, a carbon atom, and two oxygen atoms. The compound has been the subject of many studies due to its unique properties and potential applications in medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Antibacterial Activities
The compound's organometallic polymer variants, involving elements like Zn, Mn, Ni, and others, have been synthesized and characterized for their antibacterial activities. These activities are assessed using the inhibition zone method, indicating that metal complexes exhibit higher antibacterial effectiveness than their ligands. Transition metal ions play a significant role in this antibacterial activity (Zuowen Shi, 2012).
Reaction with Diones
Reactions of 2,3-Diaminomaleonitrile (DAMN) with different diones, including the synthesis of variants of the compound, have been explored. These reactions were characterized using techniques like X-ray crystallography, NMR spectroscopy, and DFT calculations (Y. Kubota, T. Shibata, Emi Babamoto-Horiguchi, J. Uehara, K. Funabiki, S. Matsumoto, M. Ebihara, M. Matsui, 2009).
Synthesis in Pharmaceutical Applications
The compound's derivatives have been used in the synthesis of various pharmaceutical compounds, including antibiotics. For instance, a Z-isomer of a related compound has been prepared as a common acyl moiety of clinically useful cephem antibiotics (K. Tatsuta, S. Miura, H. Gunji, T. Tamai, R. Yoshida, T. Inagaki, Y. Kurita, 1994).
Spin-Crossover Iron(II) Complexes
This compound has been used in synthesizing spin-crossover Iron(II) complexes, showing transitions between high-spin and low-spin states. These complexes are studied for their magnetic susceptibilities and Mossbauer spectral measurements (Koshiro Nishi, S. Arata, N. Matsumoto, S. Iijima, Y. Sunatsuki, H. Ishida, M. Kojima, 2010).
properties
IUPAC Name |
(Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-2-3-4-5-6-7-8-9-14-26-19-12-10-18(11-13-19)17-25-21(16-23)20(24)15-22/h10-13,17H,2-9,14,24H2,1H3/b21-20-,25-17? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFIQJBPYKCCSQ-QMPDWSFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=NC(=C(C#N)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=N/C(=C(/C#N)\N)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile |
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